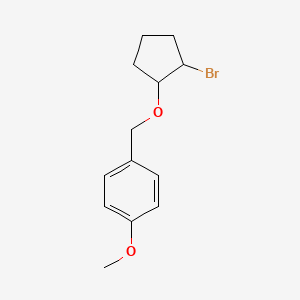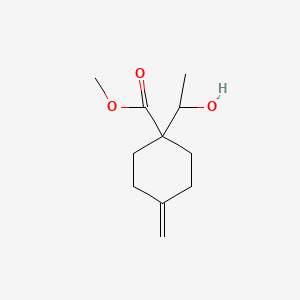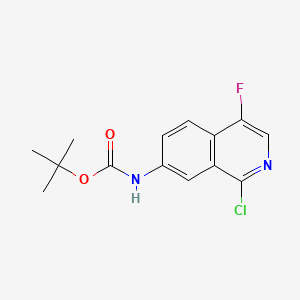
tert-Butyl (1-chloro-4-fluoroisoquinolin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a 1-chloro-4-fluoroisoquinoline moiety, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate typically involves the reaction of 1-chloro-4-fluoroisoquinoline with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The base, often triethylamine or sodium hydride, facilitates the nucleophilic attack of the carbamate nitrogen on the isoquinoline ring, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the isoquinoline ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Hydrolysis produces the corresponding amine and tert-butyl alcohol.
- Oxidation and reduction reactions yield N-oxides or dehalogenated products .
Scientific Research Applications
Chemistry: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The isoquinoline moiety can interact with various receptors and enzymes, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a phenyl ring instead of isoquinoline.
tert-Butyl N-(4-fluorophenyl)carbamate: Similar structure but with a phenyl ring and a fluorine substituent.
tert-Butyl N-(1-chloroisoquinolin-7-yl)carbamate: Lacks the fluorine substituent on the isoquinoline ring.
Uniqueness: tert-Butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate is unique due to the presence of both chloro and fluoro substituents on the isoquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
Molecular Formula |
C14H14ClFN2O2 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl N-(1-chloro-4-fluoroisoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-13(19)18-8-4-5-9-10(6-8)12(15)17-7-11(9)16/h4-7H,1-3H3,(H,18,19) |
InChI Key |
YGKBVXPSXFVHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
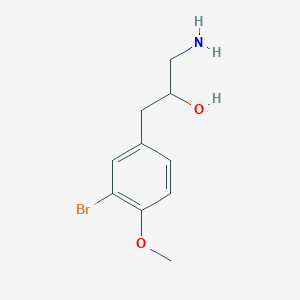
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
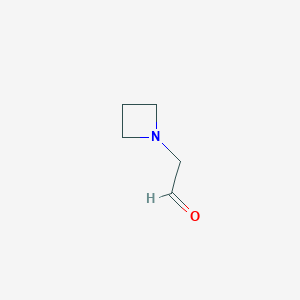

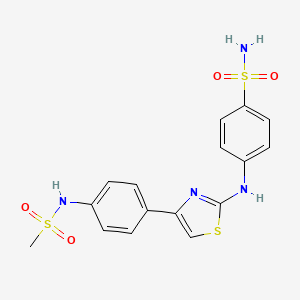
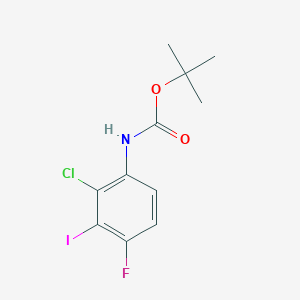
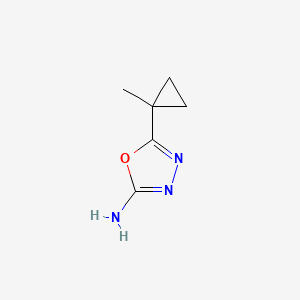
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
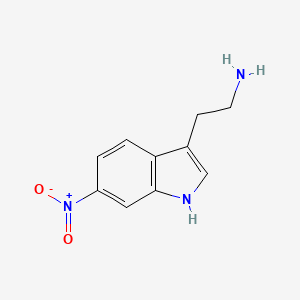
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
